1-Phenylcyclopentanecarbaldehyde
Overview
Description
1-Phenylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C12H14O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Phenylcyclopentanecarbaldehyde involves the use of diisobutylaluminium hydride in dichloromethane or n-heptane . The reaction occurs at -78℃ for 2 hours . After completion of the reaction, the reaction mixture is quenched with a saturated solution of potassium sodium tartrate .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is KZCVVVIPPHGCOH-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Phenylcyclopentanecarbaldehyde undergoes Pinacol-type rearrangements in the phenylcyclohexane series . The reaction mechanisms of epoxides and the corresponding diols and halogenohydrins have been studied .Scientific Research Applications
Synthesis of Complex Molecules
1-Phenylcyclopentanecarbaldehyde, as a chemical compound, is involved in complex synthesis processes. The reductive thiolation approach has been applied to the synthesis of Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, which is extremely useful for the synthesis of spirocyclic cyclopentanones. These compounds are crucial for the construction of potent glucokinase activators (GKAs), potentially serving as a treatment for type 2 diabetes (Fyfe & Rasamison, 2005).
Role in Pharmacological Research
Research has also been directed towards understanding the pharmacological potential of compounds structurally related to 1-Phenylcyclopentanecarbaldehyde. For instance, 1,3,5-Trisubstituted Pyrazolines, derivatives of 1-phenylcyclopentanecarbaldehyde, have been synthesized and shown to possess significant antidepressant and anticonvulsant activities. Their effects were comparable or even superior to reference drugs in preclinical models (Ruhoglu et al., 2005).
Spectroscopic and Computational Studies
In another scientific inquiry, spectroscopic and quantum computational studies were performed on 1-phenylcyclopentane carboxylic acid, a compound related to 1-Phenylcyclopentanecarbaldehyde. These studies aimed to understand the intermolecular interactions of the compound, analyze its molecular structure, and explore its potential as a bioactive molecule (Raajaraman, Sheela, & Muthu, 2019).
Catalytic and Synthetic Applications
1-Phenylcyclopentanecarbaldehyde and its derivatives have been explored for their utility in catalysis and synthesis of chiral and bioactive molecules. For instance, the optimization of lipase-catalyzed enantioselective production of 1-Phenyl 1-propanol, a compound structurally related to 1-Phenylcyclopentanecarbaldehyde, demonstrated its importance as a chiral building block in pharmaceutical industries (Soyer, Bayraktar, & Mehmetoğlu, 2010).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarbaldehyde | |
CAS RN |
21573-69-3 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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